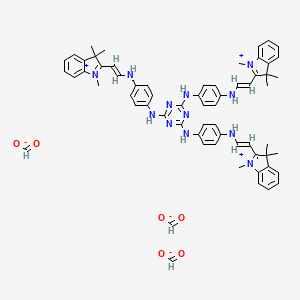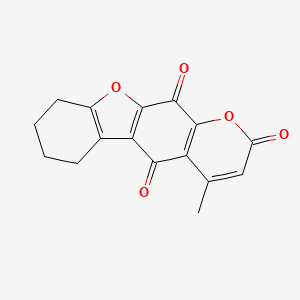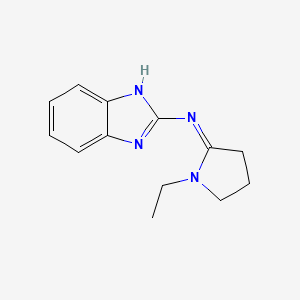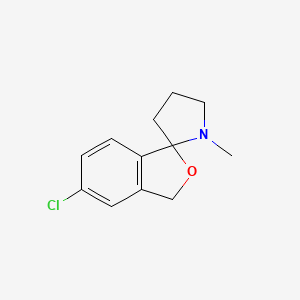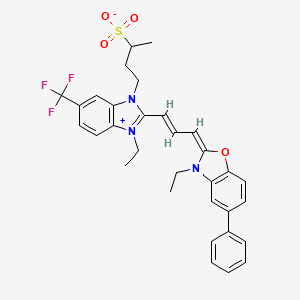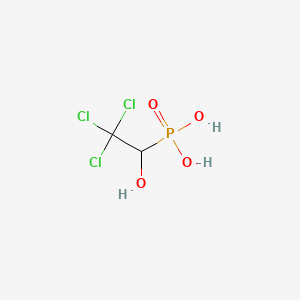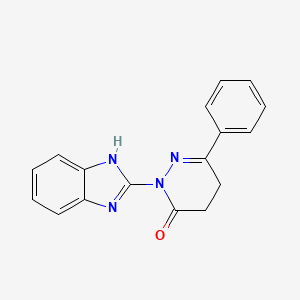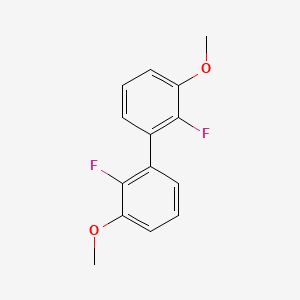
2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Difluoro-3,3’-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2O2 and a molar mass of 250.24 g/mol . This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a biphenyl structure.
Preparation Methods
The synthesis of 2,2’-difluoro-3,3’-dimethoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: Methoxy groups are introduced using methanol in the presence of a base like sodium methoxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-Difluoro-3,3’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield biphenyl derivatives with reduced functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-Difluoro-3,3’-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2’-difluoro-3,3’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2,2’-Difluoro-3,3’-dimethoxy-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
2,2’-Difluoro-3,3’-dimethoxybiphenyl: Similar structure but different substitution pattern.
1,1’-Biphenyl, 2’-fluoro-2,3-dimethoxy: Contains a single fluorine atom and methoxy groups at different positions.
2,3-Dimethoxy-2’-(trifluoromethoxy)-1,1’-biphenyl: Contains a trifluoromethoxy group instead of two fluorine atoms.
The uniqueness of 2,2’-difluoro-3,3’-dimethoxy-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2316733-82-9 |
|---|---|
Molecular Formula |
C14H12F2O2 |
Molecular Weight |
250.24 g/mol |
IUPAC Name |
2-fluoro-1-(2-fluoro-3-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C14H12F2O2/c1-17-11-7-3-5-9(13(11)15)10-6-4-8-12(18-2)14(10)16/h3-8H,1-2H3 |
InChI Key |
RIKANRQECXDBPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(C(=CC=C2)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


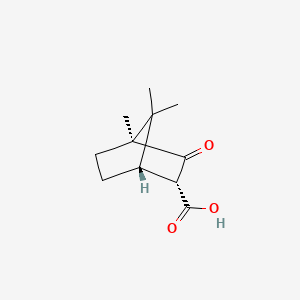

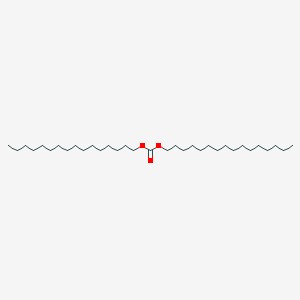
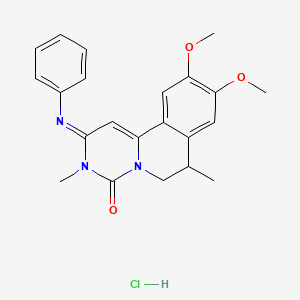

![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
